Bis(2-(ethyl(3-methylphenyl)amino)ethyl) adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate: is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate typically involves the reaction of adipic acid with 2-[ethyl(3-methylphenyl)amino]ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may be investigated for its ability to interact with specific biological targets, leading to the development of new drugs.
Industry: In industrial applications, Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
- Bis[2-[ethyl(4-methylphenyl)amino]ethyl]adipate
- Bis[2-[ethyl(2-methylphenyl)amino]ethyl]adipate
- Bis[2-[ethyl(3-chlorophenyl)amino]ethyl]adipate
Comparison: Compared to similar compounds, Bis[2-[ethyl(3-methylphenyl)amino]ethyl]adipate exhibits unique properties due to the specific positioning of the methyl group on the aromatic ring. This structural difference can influence its reactivity, binding affinity, and overall chemical behavior, making it distinct in its applications and effects.
Properties
CAS No. |
26479-97-0 |
---|---|
Molecular Formula |
C28H40N2O4 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
bis[2-(N-ethyl-3-methylanilino)ethyl] hexanedioate |
InChI |
InChI=1S/C28H40N2O4/c1-5-29(25-13-9-11-23(3)21-25)17-19-33-27(31)15-7-8-16-28(32)34-20-18-30(6-2)26-14-10-12-24(4)22-26/h9-14,21-22H,5-8,15-20H2,1-4H3 |
InChI Key |
GSGOXDRESSXNBM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)CCCCC(=O)OCCN(CC)C1=CC=CC(=C1)C)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.